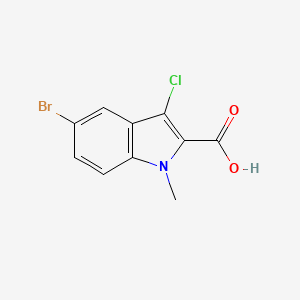

5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid

描述

5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant potential in various scientific fields. Indoles are a class of heterocyclic aromatic organic compounds, and this particular compound features bromine, chlorine, and a methyl group on the indole ring, along with a carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1H-indole as the core structure.

Halogenation: Bromination and chlorination steps are introduced to add bromine and chlorine atoms to the indole ring.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions.

Reduction: Reduction reactions can be applied to the halogenated indole.

Substitution: Substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation typically results in carboxylic acids or their derivatives.

Reduction can yield reduced indole derivatives.

Substitution reactions can produce a variety of substituted indoles.

科学研究应用

HIV-1 Integrase Inhibition

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has been shown to effectively inhibit the strand transfer process of the integrase enzyme, which is crucial for viral replication.

Key Findings:

- Binding Mechanism: The indole core and the carboxyl group chelate two magnesium ions (Mg²⁺) in the active site of integrase, enhancing binding affinity and inhibition potency .

- IC₅₀ Values: Structural optimizations have led to derivatives with IC₅₀ values as low as 0.13 μM, indicating strong inhibitory activity compared to existing drugs like Raltegravir (RAL) which has an IC₅₀ of approximately 0.06 μM .

Table 1: Summary of Integrase Inhibition Potency

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.13 | Mg²⁺ Chelation |

| RAL | 0.06 | Competitive Inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C3 position significantly enhance the antiviral activity by improving interaction with the hydrophobic cavity near the active site of integrase. For instance, adding bulky hydrophobic groups increases binding interactions with key residues like Tyr143 and Asn117 .

Activity Against Gram-Negative Bacteria

The antibacterial properties of compounds derived from indole-2-carboxylic acid have been evaluated against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Several derivatives exhibited MIC values ranging from 0.35 to 1.25 μg/mL, demonstrating superior antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Table 2: Antibacterial Activity Overview

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative A | E. coli | 0.35 |

| Derivative B | P. aeruginosa | 0.75 |

| Derivative C | Klebsiella pneumoniae | 1.25 |

作用机制

The mechanism by which 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used.

相似化合物的比较

5-Bromo-1H-indole-2-carboxylic acid

3-Chloro-1-methyl-1H-indole-2-carboxylic acid

5-Bromo-3-chloro-1H-indole-2-carboxylic acid

Uniqueness: The presence of both bromine and chlorine atoms on the indole ring, along with the methyl group and carboxylic acid, makes this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

生物活性

5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant potential in various biological applications. This compound is characterized by the presence of both bromine and chlorine atoms, along with a methyl group and a carboxylic acid functional group, which contribute to its unique chemical and biological properties.

- Molecular Formula : C₁₀H₈BrClNO₂

- Molecular Weight : Approximately 275.54 g/mol

Biological Activities

Research has shown that indole derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including the disruption of mitotic spindle formation.

Case Study : A study on indole derivatives indicated that certain compounds could inhibit the growth of rapidly dividing A549 lung cancer cells more effectively than non-tumor fibroblasts, suggesting selective cytotoxicity towards cancer cells .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.35–1.25 μg/mL |

| This compound | Pseudomonas aeruginosa | 0.35–1.25 μg/mL |

This data indicates that the compound exhibits higher antibacterial activity compared to standard drugs like gentamicin and ciprofloxacin against specific Gram-negative bacteria .

3. HIV Integrase Inhibition

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV integrase, a crucial enzyme in the HIV life cycle.

Binding Analysis : Molecular docking studies have shown that modifications at specific positions on the indole ring can enhance binding affinity to integrase, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests that this compound could be developed as a scaffold for further optimization in antiviral drug development.

Structure–Activity Relationship (SAR)

The biological activity of indole derivatives is closely related to their structural features. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may improve interactions with biological targets.

Key Findings :

化学反应分析

Nucleophilic Substitution Reactions

The halogen atoms at positions 3 (Cl) and 5 (Br) undergo nucleophilic substitution, with bromine showing higher reactivity due to its larger atomic size and better leaving-group ability.

Key Reactions:

-

Bromine substitution : Reacts with amines (e.g., pyrrolidine) in palladium-catalyzed cross-couplings to form biaryl structures .

-

Chlorine substitution : Replaced by thiols or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

Example Reaction Conditions:

| Position | Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C5 (Br) | Phenylboronic acid | Pd(OAc)₂, KOAc, acetic acid, 120°C | Biaryl derivative | 75% | |

| C3 (Cl) | Sodium methoxide | NaOMe, DMF, 80°C | 3-methoxy derivative | 68% |

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Mechanism:

-

Pd(0) catalyst oxidative addition at C–Br bond.

-

Transmetallation with boronic acid.

Applications:

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes condensation reactions to form esters, amides, or anhydrides.

Reactions and Conditions:

Notable Example:

5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxamides demonstrated potent antibacterial activity against Pseudomonas aeruginosa (MIC = 0.13 μM) .

Reduction Reactions

While the carboxylic acid group is resistant to common reducing agents, the indole ring and halogens may undergo selective reduction.

Observed Reductions:

-

LiAlH₄ : Reduces esters to alcohols (not applicable to free carboxylic acids).

-

DIBALH : Partially reduces carbonyl groups in controlled conditions .

Biological Activity and SAR Insights

-

Halogen Effects : Bromine at C5 enhances lipophilicity, improving membrane permeability.

-

Carboxylic Acid Role : Facilitates hydrogen bonding with enzyme active sites (e.g., HIV integrase inhibition).

Structure-Activity Relationship (SAR):

| Modification | Biological Impact |

|---|---|

| Br → H at C5 | 10× ↓ antibacterial activity |

| COOH → CONH₂ | Improved metabolic stability |

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid?

- Methodological Answer : A common approach involves multi-step functionalization of indole precursors. For example, halogenation (bromination/chlorination) can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride, followed by methylation at the N1 position. The carboxylic acid group is typically introduced via oxidation of a methyl ester precursor or direct carboxylation under acidic conditions. Purification often employs column chromatography with ethyl acetate/hexane gradients (70:30) or recrystallization from DMF/acetic acid mixtures .

Q. How can the structure of this compound be confirmed after synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to verify substituent positions and integration ratios.

- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., FAB-HRMS m/z 427.0757 [M+H] in similar compounds) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and tautomerism, as demonstrated in crystal structures of related indole derivatives .

Q. What solvents and catalysts are optimal for indole functionalization?

- Methodological Answer : Polar aprotic solvents like DMF or PEG-400 are effective for Cu(I)-catalyzed coupling reactions (e.g., introducing triazole or alkyne groups). Acetic acid is preferred for condensation reactions (e.g., forming thiazolidinone derivatives), while sodium acetate acts as a base to neutralize HCl byproducts .

Advanced Research Questions

Q. How can low yields in the coupling reaction during synthesis be addressed?

- Methodological Answer : Low yields may arise from steric hindrance due to the methyl and halogen substituents. Strategies include:

- Optimizing catalyst loading : Increasing CuI from 1.0 to 1.5 equivalents to enhance reaction efficiency .

- Solvent modulation : Using PEG-400/DMF (2:1) mixtures to improve solubility of intermediates .

- Alternative coupling agents : Employing EDCI/HOBt for amide bond formation, as seen in indole-2-carboxamide syntheses .

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictory NMR signals may indicate tautomerism or impurities. Solutions include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism in thiazolidinone derivatives) .

- HPLC purity analysis : ≥95% purity thresholds to rule out byproducts .

- Comparative crystallography : Cross-referencing with X-ray data from analogous compounds (e.g., methyl 5-bromo-1H-indole-2-carboxylate) .

Q. What strategies are effective for regioselective halogenation in polyhalogenated indoles?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electron-donating groups (e.g., methyl at N1) direct electrophilic substitution to the 5- and 3-positions.

- Directed ortho-metalation : Using lithium bases to deprotonate specific positions before halogenation .

- Protecting groups : Temporarily blocking reactive sites (e.g., carboxylic acid as an ester) to control reaction pathways .

Q. How to design biological activity assays for this compound?

- Methodological Answer : Based on indole derivatives' known activities:

- Enzyme inhibition assays : Test glycogen phosphorylase or 5-HT6 receptor antagonism using fluorescence polarization or radioligand binding .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria, referencing SAR studies of 5-bromo-indole carboxamides .

- Cytotoxicity profiling : MTT assays on cancer cell lines to evaluate apoptotic effects .

Q. Data Contradiction and Optimization

Q. Why might recrystallization fail to purify the compound effectively?

- Methodological Answer : Poor solubility of the carboxylic acid form in common solvents (e.g., ethanol/water) may require:

- pH adjustment : Convert to a sodium salt for improved aqueous solubility.

- Mixed-solvent systems : Use DMF/acetic acid (1:1) for recrystallization, as validated in thiazolidinone derivatives .

Q. How to address instability during storage?

- Methodological Answer : Halogenated indoles are prone to light-induced degradation. Recommendations include:

- Storage conditions : 0–6°C in amber vials under inert gas (N/Ar) .

- Lyophilization : For long-term stability, convert to a hydrochloride salt, as seen in ethyl ester derivatives .

属性

IUPAC Name |

5-bromo-3-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(11)4-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEDPNDRUSDMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213797 | |

| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057404-45-1 | |

| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057404-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。